tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
CAS No.: 167465-99-8
Cat. No.: VC20903661
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167465-99-8 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
| Standard InChI | InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |
| Standard InChI Key | SBUKINULYZANSP-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)O |
| SMILES | CC(C)(C)OC(=O)NC1CCC(C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)O |
Introduction
Chemical Structure and Identification
Nomenclature and Identification Data
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is characterized by specific identification parameters that enable its precise recognition in chemical databases and research environments. The compound is identified by several key parameters:
The compound is registered under CAS number 167465-99-8, which serves as its unique identifier in chemical databases and regulatory documentation . Its molecular formula is C10H19NO3 with a molecular weight of 201.26300 g/mol, providing the elemental composition that defines its basic structure . Additionally, the compound is registered with EINECS number 807-383-0 and MDL number MFCD11878011, which are important for regulatory and database purposes .
The IUPAC name tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate precisely describes its chemical structure with emphasis on stereochemical configuration . This systematic nomenclature is crucial for distinguishing this particular stereoisomer from related compounds with different spatial arrangements.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial contexts:
-
(1R,3S)-3-(Boc-amino)cyclopentanol
-
Carbamic acid, [(1S,3R)-3-hydroxycyclopentyl]-, 1,1-dimethylethyl ester
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1,1-Dimethylethyl N-((1S,3R)-3-hydroxycyclopentyl)carbamate
-
tert-butyl [(1s,3r)-3-hydroxycyclopentyl]carbamate
These alternative names facilitate cross-referencing across different research databases and publications, ensuring comprehensive literature searches.
Physical and Chemical Properties
Basic Physical Properties
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate exhibits distinct physical properties that are relevant to its handling, storage, and application in research settings. The compound appears as a solid at standard temperature and pressure . Its physical state is important for considerations in formulation and processing.
The compound has a density of 1.08, which is typical for organic compounds of this class . Its boiling point is approximately 321°C, while its flash point is 148°C, indicating relatively high thermal stability . These thermal properties are important considerations for processing and safety protocols.
The table below summarizes the key physical properties of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate:
| Property | Value | Notes |
|---|---|---|
| Physical appearance | Solid | At standard conditions |
| Density | 1.08 | Relatively dense organic compound |
| Boiling Point | 321°C | High thermal stability |
| Flash Point | 148°C | Important safety parameter |
| Index of Refraction | 1.486 | Optical property |
| Vapor Pressure | 0.0±1.5 mmHg at 25°C | Very low volatility |
Chemical Properties and Reactivity
The chemical behavior of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is largely determined by its functional groups. The compound has an estimated pKa of 12.27±0.40, indicating that the compound is a weak acid under physiological conditions . This property is relevant for predicting its behavior in biological systems and reaction conditions.
The presence of both hydroxyl and carbamate groups creates multiple reaction sites. The tert-butyl carbamate (Boc) group is a common protecting group in organic synthesis, particularly for amines, making this compound useful as a building block in multi-step syntheses where selective protection and deprotection strategies are required.
Structural Characteristics
Stereochemistry and Conformation
Comparison with Related Compounds
Stereoisomers and Structural Analogs
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate is one of several stereoisomers possible with this basic molecular framework. The stereochemistry at positions 1 and 3 of the cyclopentyl ring can vary, resulting in compounds with different biological and chemical properties.
For comparison, tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS: 154737-89-0) is a diastereomer with different stereochemical configuration at the 3-position . This seemingly small change in stereochemistry can significantly impact the compound's behavior in biological systems and its utility in pharmaceutical synthesis.
Similarly, cyclohexyl analogs like tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate represent related structures with an expanded ring system, offering different spatial arrangements of the functional groups. These structural variations provide pharmaceutical researchers with a range of options when optimizing for specific biological targets or synthetic pathways.
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